molecular formula C24H36O6 B12769216 3''-Hydroxylovastatin CAS No. 125638-72-4

3''-Hydroxylovastatin

Cat. No.: B12769216
CAS No.: 125638-72-4
M. Wt: 420.5 g/mol
InChI Key: PEIPDDGCLUETGA-FNXUIADHSA-N
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Description

3’‘-Hydroxylovastatin is a metabolite of lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is derived from the fermentation product of the fungus Aspergillus terreus. The compound 3’'-Hydroxylovastatin retains the core structure of lovastatin but includes an additional hydroxyl group, which may influence its biological activity and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxylovastatin typically involves the hydroxylation of lovastatin. This can be achieved through various chemical and enzymatic methods. One common approach is the use of microbial biotransformation, where specific strains of microorganisms are employed to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3’‘-Hydroxylovastatin often leverages fermentation processes followed by chemical modification. The initial production of lovastatin is carried out using fermentation, and the resulting product is then subjected to hydroxylation reactions to yield 3’'-Hydroxylovastatin. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’'-Hydroxylovastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’‘-Hydroxylovastatin can yield 3’'-keto-lovastatin, while reduction can revert it to lovastatin .

Scientific Research Applications

3’'-Hydroxylovastatin has a wide range of applications in scientific research:

Mechanism of Action

3’‘-Hydroxylovastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, 3’'-Hydroxylovastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Uniqueness: 3’'-Hydroxylovastatin is unique due to its additional hydroxyl group, which may enhance its solubility and alter its interaction with biological targets. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other statins .

Properties

CAS No.

125638-72-4

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16?,18+,19+,20-,21-,23-/m0/s1

InChI Key

PEIPDDGCLUETGA-FNXUIADHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)C(C)O

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O

Origin of Product

United States

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